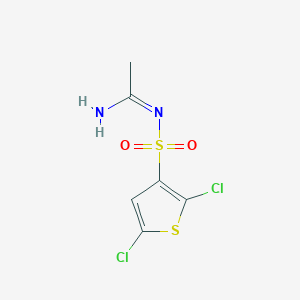

N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide

Description

N'-(2,5-Dichlorothiophen-3-yl)sulfonylethanimidamide is a sulfonamide derivative featuring a 2,5-dichlorothiophene core linked to an ethanimidamide group.

Properties

CAS No. |

1189379-33-6 |

|---|---|

Molecular Formula |

C6H6Cl2N2O2S2 |

Molecular Weight |

273.2 g/mol |

IUPAC Name |

N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide |

InChI |

InChI=1S/C6H6Cl2N2O2S2/c1-3(9)10-14(11,12)4-2-5(7)13-6(4)8/h2H,1H3,(H2,9,10) |

InChI Key |

SVTDXNZWNASMLH-UHFFFAOYSA-N |

SMILES |

CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N |

Canonical SMILES |

CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide typically involves the reaction of 2,5-dichlorothiophene with sulfonylethanimidamide under controlled conditions. The process may include steps such as halogenation, sulfonation, and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may yield thiol derivatives.

Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules and materials.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown strong binding affinities to certain proteins, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide are compared below with key analogs, emphasizing substituent effects on bioactivity and physicochemical properties.

Table 1: Structural and Functional Comparison of Dichlorothiophene Derivatives

Key Observations

Dichlorothiophene Core :

- The 2,5-dichloro substitution on the thiophene ring is critical for bioactivity. In FR-183998, this moiety enhances binding to sodium-hydrogen exchangers (NHE), reducing cerebral ischemia damage . In Kikkeri et al.'s thiadiazole derivative, it contributes to anticonvulsant efficacy by modulating ion channels or neurotransmitter systems .

Sulfonamide vs. Sulfonylethanimidamide :

- The sulfonylethanimidamide group in the target compound may offer superior metabolic stability compared to simpler sulfonamides (e.g., compound 5a in ). Ethanimidamide’s basic nitrogen could improve solubility and membrane permeability relative to neutral alkylamide chains .

However, it may also increase metabolic liability compared to the rigid ethanimidamide group . Guanidine Derivatives: FR-183998’s guanidine moiety enhances cationic character, favoring interactions with anionic binding pockets in NHE proteins. In contrast, sulfonylethanimidamide’s neutral imine group may prioritize hydrophobic interactions .

Synthetic Accessibility :

- Sulfonamide derivatives (e.g., compound 5a) are synthesized via acyl chloride reactions with yields ~50%, while dichlorothiophene-containing compounds require multi-step protocols involving Friedel-Crafts acylation and cyclization (). The target compound’s synthesis would likely face challenges in regioselective sulfonylation and purification .

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | This compound | FR-183998 | Kikkeri et al. Compound |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol (estimated) | 523.3 g/mol | ~450 g/mol |

| LogP (Lipophilicity) | Moderate (Cl and sulfonamide balance) | High (guanidine moiety) | Moderate (thiadiazole) |

| Solubility | Moderate in polar solvents | Low (requires salt form) | Low (bulky substituents) |

| Metabolic Stability | High (ethanimidamide resists hydrolysis) | Moderate | Low (piperazine cleavage) |

Biological Activity

N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C10H10Cl2N2O2S

- Molecular Weight : 295.17 g/mol

- CAS Number : 1189379-33-6

The synthesis of this compound typically involves reactions that introduce the dichlorothiophenyl and sulfonamide groups onto an ethanimidamide backbone. Specific synthetic routes may vary but often include:

- Formation of the Thiophene Ring : Utilizing precursors like 2,5-dichlorothiophene.

- Sulfonylation Reaction : Introducing a sulfonyl group through reactions with sulfonyl chlorides.

- Amidation : Coupling with ethanimidamide to form the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows inhibitory effects on certain kinases that are crucial in cancer cell signaling pathways. By blocking these kinases, the compound can disrupt tumor growth and survival mechanisms.

The proposed mechanism of action for this compound involves:

- Targeting Kinases : The compound binds to ATP-binding sites on kinases, preventing phosphorylation events essential for cell proliferation.

- Inducing Apoptosis : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Cell Cycle Disruption : The compound causes cell cycle arrest by interfering with regulatory proteins involved in cell division.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Breast Cancer Cells :

- Objective : Assess the anticancer efficacy.

- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.

- Mechanism : Induced apoptosis via caspase activation.

-

Study on Lung Cancer Models :

- Objective : Investigate enzyme inhibition.

- Findings : Significant inhibition of EGFR kinase activity was observed, leading to reduced tumor growth in xenograft models.

- : Suggests potential for therapeutic application in EGFR-driven cancers.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Kinase inhibition |

| Compound B | Antiviral | Viral replication interference |

| This compound | Anticancer | Kinase inhibition and apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.